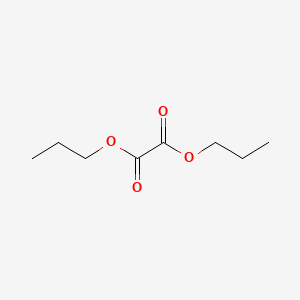

Dipropyl oxalate

Description

Significance of Oxalate (B1200264) Esters in Contemporary Organic Chemistry

Oxalate esters are a prominent class of compounds recognized for their utility as versatile building blocks in organic synthesis. acs.orgpubtexto.com They are integral to the synthesis of a wide array of significant organic molecules, including pharmaceuticals, natural products, and polymers. pubtexto.comrsc.org The unique structural feature of oxalate esters, having no carbon unit between the two ester groups, makes them among the smallest building blocks available to chemists. pubtexto.comrsc.org

Their applications are diverse. For instance, they are precursors in the synthesis of complex alkaloids and have been used to create analogues of folate, which are potential enzyme inhibitors. rsc.org Furthermore, the structural characteristics of oxalates make them susceptible to radical decarboxylation and deoxygenation, properties that have been exploited in reactions such as the selective alkoxycarbonylation of heteroaromatic bases. pubtexto.com Beyond their role as synthetic intermediates, some oxalate esters, like diphenyl oxalate, are key components in chemiluminescent systems, famously used in glow sticks. wikipedia.org

The synthesis of oxalate esters itself is a subject of ongoing research, with methods ranging from the traditional esterification of oxalic acid to more modern approaches like visible-light-induced aerobic oxidative transformations and the ozonolysis of alkenes. acs.org

Historical Context of Dipropyl Oxalate Investigation

Research into dialkyl oxalates, including this compound, has been documented for several decades, primarily focusing on methods of synthesis. Patents from the 1970s describe processes for the preparation of oxalate esters through the catalytic oxidative carbonylation of alcohols. google.comgoogle.com These early investigations established the groundwork for producing compounds like diethyl and diisopropyl oxalate by reacting an alcohol with carbon monoxide at elevated temperatures and pressures in the presence of a palladium catalyst and a redox system. google.comgoogle.com

These foundational studies highlighted the challenges in oxalate ester synthesis, such as the co-production of water which can poison the catalyst system, and the formation of byproducts like carbonates. google.com Over time, research has aimed to improve these processes, seeking higher yields, better selectivity, and more environmentally benign conditions. More recent studies, such as those published in the 2010s and 2020s, demonstrate a continued effort to refine synthesis and explore new applications. For example, a 2016 patent details a method for producing this compound by the esterification of oxalic acid and propanol (B110389) using a deep eutectic solvent as a reusable catalyst, achieving high conversion and selectivity. chemicalbook.com This evolution from high-pressure carbonylation to greener catalytic methods reflects the broader trends in chemical process development.

Scope and Objectives of Academic Inquiry into this compound

Current academic and industrial research on this compound is centered on several key areas, leveraging its specific chemical properties for various applications.

Detailed Research Findings:

Advanced Synthesis: A primary objective is the development of efficient and sustainable methods for its synthesis. One notable study reports the reaction of oxalic acid with 1-propanol (B7761284) using a choline (B1196258) chloride-cobalt(II) chloride eutectic solvent as a catalyst. This method achieved an 85% conversion to this compound with 100% selectivity under specific conditions. chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Time | Conversion | Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| Oxalic acid (0.20 mol) | 1-Propanol (1.00 mol) | [ChCl]₂[CoCl₂·6H₂O] eutectic solvent (15 g) | 150 °C | 48 hours | 85% | 100% | chemicalbook.com |

Selective Monohydrolysis: A significant area of investigation is the selective monohydrolysis of this compound to produce monopropyl oxalate. rsc.org Monoalkyl oxalates are themselves valuable building blocks, but their direct synthesis can be challenging. rsc.orgacs.org Research has focused on optimizing reaction conditions to selectively cleave only one of the ester groups. Studies have shown that using acetonitrile (B52724) as a co-solvent with aqueous sodium hydroxide (B78521) at low temperatures can yield the desired half-ester efficiently. rsc.org

| Starting Material | Reagents | Co-solvent | Temperature | Time | Outcome | Reference |

|---|---|---|---|---|---|---|

| This compound (1.6 mmol) | 0.25 M aq. NaOH | Acetonitrile (CH₃CN) | 0–5 °C | 13 minutes | Efficient consumption of starting diester | rsc.org |

Applications in Materials Science: The properties of this compound are being explored in the context of advanced materials. For example, computational simulations have been used to study its electron cloud density distribution and energy levels for potential use in solid polymer electrolytes for lithium batteries. researchgate.net This research aims to develop safer, high-energy-density batteries by identifying electrolyte components with high anti-oxidation capabilities. researchgate.net

Precursor for Functional Molecules: Like other dialkyl oxalates, this compound is a potential precursor for a variety of functional molecules. For example, the related compound diethyl oxalate is used to synthesize N,N′-dipropyloxamide by reaction with n-propylamine. researchgate.netmdpi.com Oxalamides are of interest for their applications in coordination chemistry, crystal engineering, and materials science due to their hydrogen-bonding capabilities. mdpi.com

Below is a table of the physical and chemical properties of this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₄O₄ | nih.gov |

| Molecular Weight | 174.19 g/mol | nih.gov |

| CAS Number | 615-98-5 | nih.gov |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dipropyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHMMLIMOUNKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210480 | |

| Record name | Dipropyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-98-5 | |

| Record name | Dipropyl oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 615-98-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipropyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYL OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R75L3I7DOH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Dipropyl Oxalate and Its Derivatives

Esterification Reactions for Dipropyl Oxalate (B1200264) Synthesis

Esterification stands as a fundamental and widely employed method for the synthesis of dialkyl oxalates, including dipropyl oxalate. This section delves into the primary esterification strategies utilized for its production.

Direct Esterification Approaches

Direct esterification involves the reaction of oxalic acid with propanol (B110389) in the presence of an acid catalyst. The Fischer-Speier esterification mechanism typically governs this reaction, where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol. ajrconline.org The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester. ajrconline.org

One effective method involves the use of p-toluenesulfonic acid as a catalyst with toluene (B28343) as an azeotropic agent to continuously remove water using a Dean-Stark apparatus. For the synthesis of the isomeric diisopropyl oxalate, a similar approach reacting oxalic acid with isopropyl alcohol in the presence of p-toluenesulfonic acid and toluene at reflux for 24 hours has been reported to achieve a high yield of 90%. google.com

Another approach utilizes a eutectic solvent, a type of ionic liquid, as a recyclable catalyst. For instance, the reaction of oxalic acid with propanol using a choline (B1196258) chloride-based eutectic solvent at 150°C for 48 hours resulted in an 85% conversion of oxalic acid with 100% selectivity for this compound. researchgate.net A key advantage of this method is the reusability of the lower-layer eutectic solvent after simple water removal, aligning with green chemistry principles. researchgate.net

Table 1: Comparison of Direct Esterification Methods for Dialkyl Oxalates

| Catalyst System | Alcohol | Reaction Conditions | Yield/Conversion | Selectivity | Source |

| p-Toluenesulfonic acid / Toluene | Isopropyl Alcohol | Reflux, 24 h, Dean-Stark | 90% Yield | Not Specified | google.com |

| [ChCl]₂[CoCl₂·6H₂O] Eutectic Solvent | Propanol | 150°C, 48 h | 85% Conversion | 100% | researchgate.net |

Transesterification Processes Involving Oxalate Precursors

Transesterification is an alternative route for synthesizing this compound, which involves the reaction of a different dialkyl oxalate, such as dimethyl oxalate or diethyl oxalate, with propanol. This process is particularly relevant in industrial settings, for example, in the production of polycarbonates where dialkyl oxalates serve as intermediates. researchgate.netajrconline.org

The reaction is an equilibrium process catalyzed by either acids or bases. The general mechanism involves the nucleophilic attack of propanol on the carbonyl carbon of the starting oxalate ester, leading to the displacement of the original alcohol (e.g., methanol (B129727) or ethanol). To shift the equilibrium towards the desired product, the lower-boiling alcohol byproduct is typically removed by distillation.

This method is advantageous as it can proceed under milder conditions compared to direct esterification and avoids the use of corrosive oxalic acid. For instance, mixed dialkyl oxalates can be synthesized through the solvent-free partial transesterification of dimethyl oxalate (DMO) or diethyl oxalate (DEO) with higher alcohols. acs.org The transesterification of dimethyl oxalate with phenol (B47542) to produce diphenyl oxalate is a well-studied example of this type of reaction, highlighting its effectiveness. researchgate.net While specific data for this compound synthesis via this method is proprietary to industrial processes, the principle is widely applied for producing various lower dialkyl oxalates. ajrconline.org

Synthesis of Monoalkyl Oxalates from Dialkyl Oxalates

Monoalkyl oxalates, or oxalate half-esters, are valuable building blocks in organic synthesis. Their preparation from symmetrical dialkyl oxalates like this compound requires selective reaction at only one of the two ester groups.

Selective Monohydrolysis Techniques

Selective monohydrolysis is a key technique for producing monoalkyl oxalates from their corresponding dialkyl esters. This process involves the careful hydrolysis of the diester under controlled conditions to favor the formation of the half-ester over the complete hydrolysis to oxalic acid.

Researchers have developed highly efficient and practical selective monohydrolysis reactions of symmetric diesters in aqueous media. mdpi.com These reactions are environmentally benign and proceed under mild conditions. For the monohydrolysis of this compound, the compound is dissolved in a suitable co-solvent, such as acetonitrile (B52724) (CH₃CN), and then added to chilled water. mdpi.com This method selectively hydrolyzes only one of the two ester groups, affording the corresponding half-ester, monopropyl oxalate, in high yield. mdpi.com

Optimized Reaction Conditions for Half-Ester Formation

The optimization of reaction conditions is critical for maximizing the yield of the desired monoalkyl oxalate and minimizing the formation of byproducts. Key parameters include the choice of co-solvent, temperature, and the ratio of reactants.

For the selective monohydrolysis of dialkyl oxalates, the choice of co-solvent and its proportion can significantly influence the reaction's success. For instance, in the case of diisopropyl oxalate, which is more sterically hindered, increasing the proportion of tetrahydrofuran (B95107) (THF) as a co-solvent from 5% to 10% was found to improve the yield of the corresponding half-ester. mdpi.com For this compound, dissolving the starting material in acetonitrile before adding it to chilled water has been shown to be an effective condition. mdpi.com These methods are scalable and can be used for the large-scale synthesis of various monoalkyl oxalates under practical and environmentally friendly conditions. beilstein-journals.org

Table 2: Optimized Conditions for Monohydrolysis of Dialkyl Oxalates

| Dialkyl Oxalate | Co-solvent | Reaction Medium | Outcome | Source |

| This compound | Acetonitrile (CH₃CN) | Chilled Water | Efficient formation of monopropyl oxalate | mdpi.com |

| Diisopropyl Oxalate | Tetrahydrofuran (THF) | Chilled Water | Improved yield with 10% THF | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by preventing waste, improving atom economy, using safer solvents, and employing reusable catalysts. ajrconline.orgroyalsocietypublishing.org

One of the core principles is waste prevention . The selective monohydrolysis of dialkyl oxalates in aqueous media exemplifies this, as it is an environmentally benign process. mdpi.combeilstein-journals.org Similarly, catalyst-free esterification methods, where excess oxalic acid can be recovered and recycled, also contribute to waste reduction. researchgate.net

Atom economy , which measures the efficiency of a chemical process in converting reactants to the desired product, is another key consideration. rsc.org Direct esterification reactions that achieve high yields, such as the 90% yield reported for diisopropyl oxalate synthesis, demonstrate good atom economy. google.com

The use of safer solvents and auxiliaries is a central tenet of green chemistry. royalsocietypublishing.org The monohydrolysis reactions performed in predominantly aqueous media are a prime example of this principle in action. mdpi.combeilstein-journals.org Solvent-free partial transesterification also represents a greener alternative to traditional solvent-heavy processes. acs.org

Employing catalysis over stoichiometric reagents is preferred. ajrconline.org The use of reusable catalysts is particularly beneficial. Examples include:

Eutectic Solvents: In the direct esterification of oxalic acid with propanol, the choline chloride-based eutectic solvent can be recovered and reused, minimizing waste. researchgate.netmdpi.com

Heterogeneous Catalysts: Solid acid catalysts like ZrO₂, Mo-ZrO₂, and Amberlyst-15 are being explored for esterification as they are easily separable and reusable. researchgate.netresearchgate.net Zirconium(IV) dichloride oxide hydrate (B1144303) (ZrOCl₂·8H₂O) has also been shown to be an efficient and reusable catalyst for esterification, even with equimolar amounts of reactants. nih.gov

These approaches collectively contribute to making the synthesis of this compound and its derivatives more sustainable and environmentally responsible.

Environmentally Benign Solvents and Reagents

The synthesis of dialkyl oxalates, including this compound, has traditionally involved methods that are not environmentally friendly, often utilizing organic solvents and toxic reagents like oxalyl chloride, which can produce corrosive HCl gas. rsc.orgacs.org However, recent research has focused on developing greener synthetic routes.

A significant advancement is the use of aqueous media for the selective monohydrolysis of symmetric diesters to produce monoalkyl oxalates, which are important synthetic building blocks. rsc.orgresearchgate.netrsc.org This method is notable for its simplicity and use of environmentally benign reagents. researchgate.netrsc.org The process involves adding an aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the starting diester in water. rsc.org To facilitate the reaction, especially for less water-soluble diesters, a co-solvent may be used. rsc.orgresearchgate.net

For the monohydrolysis of this compound, acetonitrile (CH₃CN) has been identified as a suitable co-solvent. rsc.org The reaction is typically carried out at low temperatures, around 0–5 °C, to achieve high yields of the corresponding monoalkyl oxalate with high purity. rsc.orgresearchgate.netrsc.org This approach avoids the use of toxic and expensive reagents. researchgate.netrsc.org The use of polar aprotic co-solvents like tetrahydrofuran (THF) and acetonitrile has been shown to enhance selectivity and reactivity. acs.org The order of reactivity enhancement is CH₃CN > THF > no co-solvent. acs.org

Another green approach involves the use of methyl salicylate (B1505791) (oil of wintergreen) to prepare a bis(aryl) oxalate ester, which is soluble in the environmentally friendly solvent ethyl acetate. acs.org Furthermore, oxalic acid dihydrate, an inexpensive and biodegradable reagent, has been used for the solvent-free esterification of cellulose (B213188) at elevated temperatures. rsc.org While not directly for this compound synthesis, these methods highlight a trend towards more sustainable practices in oxalate chemistry.

Table 1: Conditions for Monohydrolysis of Various Dialkyl Oxalates

| Starting Diester | Co-solvent | Base | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dimethyl oxalate | THF | NaOH | - | High | rsc.orgresearchgate.net |

| Diethyl oxalate | THF | NaOH | 40 min | High | rsc.orgresearchgate.netacs.org |

| Diisopropyl oxalate | THF | NaOH | - | High | rsc.orgacs.org |

| This compound | CH₃CN | NaOH | - | High | rsc.org |

Sustainable Synthetic Strategies

Sustainable synthesis of oxalates extends beyond the choice of solvents and reagents to include the use of renewable feedstocks and catalytic processes. A notable strategy involves the production of dimethyl oxalate from inexpensive raw materials like synthesis gas or methanol and carbon monoxide. google.com This can then be used as a precursor for other dialkyl oxalates, including this compound, through ester exchange reactions. google.com

The direct carbonylation of amines with CO₂, a greenhouse gas, to produce N,N'-dialkylureas using metal salts of oxalates as catalysts, represents another sustainable approach. acs.orgresearchgate.net Yttrium oxalate has been identified as a particularly effective catalyst for this transformation, achieving high yields under mild conditions. acs.orgresearchgate.net While this doesn't directly produce this compound, it showcases the potential of oxalate-based catalysts in green chemistry.

The selective monohydrolysis of symmetric diesters in aqueous media, as detailed in the previous section, is a prime example of a sustainable synthetic strategy. acs.orgacs.org It offers high yields, uses environmentally benign conditions, and employs straightforward procedures without the need for specialized equipment. rsc.orgacs.orgacs.org This method has been successfully applied to the large-scale synthesis of various monoalkyl oxalates. acs.orgacs.org

Furthermore, the development of chemiluminescence demonstrations using greener oxalate esters derived from natural products like vanillin (B372448) and methyl salicylate points towards a broader adoption of sustainable principles in chemical education and research. acs.org These strategies collectively contribute to reducing the environmental impact of chemical synthesis involving oxalate compounds.

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and studying molecular dynamics. In the context of oxalate systems, carbon-13 and deuterium (B1214612) labeling have been particularly valuable.

Carbon-13 Labeling in Oxalate Systems

Carbon-13 (¹³C) labeling is widely used to trace the path of carbon atoms in chemical and biological processes. ¹³C-labeled diethyl oxalate, for instance, serves as a starting material to introduce ¹³C labels into target molecules, enabling detailed mechanistic studies through techniques like NMR and mass spectrometry. escholarship.org The synthesis of ¹³C-labeled diethyl oxalate is typically achieved through the esterification of ¹³C-labeled oxalic acid with ethanol.

Commercially available ¹³C₂-labeled oxalic acid and its derivatives are crucial for these studies. medchemexpress.comfishersci.com For example, ¹³C-labeled diethyl oxalate has been used to investigate calcium oxalate crystallization processes. Hydrolysis of diethyl oxalate-¹³C₂ produces oxalic acid-¹³C₂, which is a valuable tracer in metabolic pathway studies.

In mechanistic studies of reactions involving oxalates, such as the photoredox-mediated C–O bond activation in oxalate esters, ¹³C labeling can help to identify intermediates and byproducts, providing insights into the reaction pathway. researchgate.net Furthermore, ¹³C labeling has been instrumental in confirming the role of the carbonite intermediate in the catalytic conversion of formate (B1220265) to oxalate. acs.org

Table 2: Applications of ¹³C-Labeled Oxalates in Mechanistic Studies

| Labeled Compound | Application | Analytical Technique | Reference |

|---|---|---|---|

| Diethyl oxalate-¹³C₂ | Tracing carbon atoms in synthesis | NMR, Mass Spectrometry | |

| Oxalic acid-¹³C₂ | Metabolic pathway studies | - | medchemexpress.com |

| Diethyl oxalate-¹³C₂ | Studying calcium oxalate crystallization | - | |

| (¹³C)₂-diethyl oxalate | Synthesis of labeled co-factors | - | escholarship.org |

Deuteration Techniques for Nuclear Singlet States

Deuteration, the replacement of hydrogen with its stable isotope deuterium (D or ²H), is a key technique for creating and studying long-lived nuclear singlet states. rsc.orgtandfonline.com These states have significantly longer relaxation times compared to conventional nuclear magnetization, offering extended timescales for NMR experiments. tandfonline.compnas.org

In oxalate systems, perdeuteration (replacing all protons with deuterium) of the ester groups is employed to minimize relaxation caused by intramolecular dipole-dipole interactions. rsc.org This, combined with ¹³C labeling of the oxalate backbone, allows for the creation of molecules with extended nuclear singlet state lifetimes. rsc.org For instance, unsymmetrical, perdeuterated, and doubly ¹³C-labeled oxalates have been synthesized and shown to exhibit long-lived nuclear spin order. rsc.org

The synthesis of these deuterated oxalates often starts with ¹³C-labeled oxalic acid, which is then esterified with deuterated alcohols. rsc.org The preparation of unsymmetrical deuterated oxalates can be challenging due to the formation of mixtures, but methods involving selective monohydrolysis followed by esterification with a different deuterated alcohol have been developed to overcome this. rsc.org

Deuteration techniques are not limited to solution-state NMR. In solid-state materials, deuteration is used to reduce background noise in inelastic neutron scattering measurements by minimizing the incoherent scattering cross-section of hydrogen atoms. acs.org Chemical deuteration methods often involve H/D exchange using D₂O as a solvent, sometimes with a catalyst like Pd/C, at elevated temperatures and pressures. acs.organsto.gov.au

The ability to create these long-lived states through deuteration opens up new possibilities for studying slow dynamic processes, molecular interactions, and for applications in hyperpolarization techniques. tandfonline.comacs.orgaip.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of Dipropyl Oxalate

Mechanistic Investigations of Thermal Decomposition

The thermal decomposition of symmetrical esters of oxalic acid, such as dipropyl oxalate (B1200264), can proceed through several complex mechanistic pathways when heated, either in a pure state or in an inert solvent. mcmaster.ca The specific pathway and resulting products are highly dependent on the reaction conditions, particularly temperature. mcmaster.ca The decomposition can generally be categorized into homolytic, ionic, and molecular mechanisms. mcmaster.ca

Homolytic cleavage involves the breaking of covalent bonds to form free radicals. In the structure of a dialkyl oxalate (R-O-CO-CO-O-R), bond cleavage can occur at several locations, including the O-CO, CO-CO, and R-O bonds. mcmaster.ca

A plausible primary step is the cleavage of the central carbon-carbon bond, which is weakened by the electrostatic repulsion between the partially positive carbonyl carbons. mcmaster.ca This would generate two alkoxycarbonyl radicals (RO-CO•). These radicals can subsequently decompose to form an alkyl radical (R•) and carbon dioxide (CO₂). mcmaster.ca

Alongside radical pathways, ionic and molecular mechanisms can also contribute to the decomposition of dialkyl oxalates. mcmaster.ca Molecular mechanisms involve concerted rearrangements through cyclic transition states, which can lead directly to stable products without the formation of free-radical intermediates. mcmaster.ca For instance, a cyclic transition state could facilitate the elimination of propene and the formation of a carboxyl group, which then decomposes.

Ionic mechanisms may also play a role, potentially involving charged intermediates, although these are generally considered less likely for simple dialkyl oxalates unless promoted by specific catalysts or polar solvents. mcmaster.ca

The thermal decomposition of symmetrical oxalic acid esters yields a variety of products. mcmaster.ca The distribution of these products can shift significantly with changes in reaction conditions like temperature. mcmaster.ca For dipropyl oxalate, the expected products, based on studies of analogous dialkyl oxalates, would include:

Propene

Carbon dioxide (CO₂)

Carbon monoxide (CO)

Propyl formate (B1220265)

The formation of formate esters does not definitively point to a single mechanism, as it can be rationalized through homolytic, ionic, or molecular pathways. mcmaster.ca However, if propyl formate is produced without corresponding amounts of carbonate or carbon monoxide, a free radical or cyclic mechanism is suggested. mcmaster.ca For example, the decomposition of diethyl oxalate produces ethylene (B1197577) and carbon dioxide, along with variable amounts of carbon monoxide, formic acid, and ethyl formate. mcmaster.ca A similar distribution, substituting propyl/propene for ethyl/ethylene, would be anticipated for this compound.

Ionic and Molecular Mechanisms

Hydrolytic Stability and Kinetics

This compound can undergo hydrolysis, breaking down into propanol (B110389) and oxalic acid. This process can be catalyzed by either acids or bases. The stability of related peroxalate esters in water is known to be influenced by their chemical structure, with certain alkyl substitutions increasing stability against hydrolysis. koreascience.kr

In the presence of an acid catalyst, the hydrolysis of this compound proceeds through the protonation of a carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The reaction is reversible and typically follows a first-order kinetic model.

Typical Conditions for Acid-Catalyzed Hydrolysis of Dialkyl Oxalates

| Parameter | Condition |

|---|---|

| Catalyst | Hydrochloric Acid (HCl) |

| Concentration | 0.5–1 M |

| Temperature | 60–70°C |

Data derived from studies on diethyl oxalate.

Base-mediated hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on one of the ester's carbonyl carbons. khanacademy.orgyoutube.com This leads to the formation of a tetrahedral intermediate, which then collapses to expel a propoxide ion as the leaving group, forming oxalic acid. The propoxide ion subsequently deprotonates the carboxylic acid, yielding propanol and a propyl oxalate salt. A second saponification step converts the propyl oxalate salt into an oxalate salt.

Research on the selective monohydrolysis of this compound has been conducted to produce mono-propyl oxalate. rsc.org The reaction is typically performed at low temperatures (around 0 °C) using a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a water-cosolvent system. rsc.orgacs.org The choice of base and the amount of co-solvent can be tuned to optimize the yield of the monoester. rsc.orgacs.org

Monohydrolysis of Various Dialkyl Oxalates under Basic Conditions

| Dialkyl Oxalate | Co-solvent | Base | Yield of Half-Ester | Reference |

|---|---|---|---|---|

| Dimethyl Oxalate | THF (Tetrahydrofuran) | NaOH | ~80% | acs.org |

| Diethyl Oxalate | THF | NaOH | ~81% | acs.org |

| Diisopropyl Oxalate | THF | KOH | 83% | acs.org |

For diisopropyl oxalate, which is sterically bulkier than this compound, increasing the proportion of the THF co-solvent from 5% to 10% was found to improve the yield of the half-ester by enhancing the contact between the ester and the aqueous base. rsc.org A similar principle applies to the saponification of this compound.

Acid-Catalyzed Hydrolysis

Radical Chemistry and Coupling Reactions

This compound, like other dialkyl oxalates, serves as a valuable precursor to carbon-centered radicals under photoredox catalysis conditions. This modern synthetic approach offers a mild and efficient alternative to traditional methods of radical generation.

Generation and Reactivity of Alkoxycarbonyl Radicals

The generation of alkoxycarbonyl radicals from oxalate esters is a key transformation enabled by visible-light photoredox catalysis. rsc.org The process is initiated by a single-electron transfer (SET) from an excited photocatalyst, such as an iridium or ruthenium complex, to the oxalate derivative. This electron transfer results in the formation of a radical anion, which readily undergoes fragmentation.

The generally accepted mechanism involves the initial formation of an alkoxycarbonyl radical (ROCO•) and a carboxylate radical following the cleavage of the C-O bond. The carboxylate radical then rapidly decarboxylates to generate a second equivalent of the alkoxycarbonyl radical. However, an alternative pathway involves the stepwise loss of two carbon dioxide molecules to first form an alkoxycarbonyl radical and subsequently an alkyl radical. rsc.org

The propoxycarbonyl radical generated from this compound can participate in various coupling reactions. For instance, in dual catalysis systems involving a photocatalyst and a nickel catalyst, these radicals can be trapped by Ni(0) species to form an (alkoxycarbonyl)Ni(I) intermediate. This intermediate can then undergo oxidative addition with an organic halide, followed by reductive elimination to yield the corresponding propyl ester product. This method has been successfully applied to a wide range of aryl, heteroaryl, and alkenyl bromides, affording esters in good yields. chinesechemsoc.orgchinesechemsoc.org

A notable application of this radical generation strategy is the synthesis of the gout suppressant drug Probenecid, where the n-propyl ester was formed in 78% yield on a 1 mmol scale via photoredox nickel dual catalysis. chinesechemsoc.org

Table 1: Examples of Photoredox-Catalyzed Coupling Reactions with Alkyl Hemioxalates

| Entry | Alkyl Hemioxalate | Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Potassium n-propyl hemioxalate | 4-Bromobiphenyl | n-Propyl 4-biphenylcarboxylate | 72 | chinesechemsoc.org |

| 2 | Potassium n-propyl hemioxalate | 1-Bromo-4-(dipropylsulfamoyl)benzene | Probenecid n-propyl ester | 81 | chinesechemsoc.org |

| 3 | Potassium n-propyl hemioxalate | 4-Bromo-N,N-dimethylaniline | n-Propyl 4-(dimethylamino)benzoate | 65 | chinesechemsoc.org |

Photoredox Catalysis in Oxalate Transformations

Photoredox catalysis has emerged as a powerful tool for activating alcohols, including propanol, via their corresponding oxalate esters. rsc.org The process is typically redox-neutral, avoiding the need for stoichiometric oxidants or reductants and generating CO2 as the only byproduct. rsc.org The key to this methodology is the low oxidation potential of alkyl oxalate salts, which allows them to be readily oxidized by common excited-state photocatalysts. For example, the sodium salt of an oxalate ester can have an oxidation potential low enough (e.g., Epa = 1.28 V vs. SCE) to be quenched by various oxidizing photocatalysts. rsc.org

The generated radicals from oxalate precursors can undergo a variety of transformations beyond simple ester formation. These include conjugate additions to Michael acceptors and cross-electrophile coupling reactions. For instance, tertiary alcohols activated as oxalate half-esters can be used as efficient radical precursors for C-F coupling reactions. tcichemicals.com While specific examples utilizing this compound in all these transformations are not extensively documented, the general principles derived from studies with other alkyl oxalates are directly applicable. rsc.org The reaction conditions are generally mild, employing visible light irradiation at room temperature. tcichemicals.comrsc.org

Electrophilic and Nucleophilic Reactions of the Oxalate Moiety

The electrophilic nature of the carbonyl carbons in this compound makes it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to its role as a synthetic intermediate. Conversely, while the oxalate moiety itself is electron-deficient, specific examples of it acting as an electrophile in reactions other than nucleophilic acyl substitution are not well-documented for this compound itself.

The primary mode of non-radical reactivity for this compound involves nucleophilic acyl substitution at its carbonyl centers. This includes reactions such as hydrolysis, transesterification, and reaction with organometallic reagents.

Hydrolysis: this compound can be hydrolyzed to produce monopropyl oxalate. This reaction is typically carried out under basic conditions at low temperatures to favor the mono-hydrolyzed product. For example, the monohydrolysis of this compound using a chilled aqueous solution of sodium hydroxide in acetonitrile (B52724) can proceed efficiently. rsc.orgrsc.org The reaction is sensitive to conditions such as the choice of solvent and base, with acetonitrile sometimes providing better rates than THF. rsc.orgresearchgate.net

Transesterification: this compound can undergo transesterification reactions. For instance, it can be prepared by the acid-catalyzed reaction of oxalic acid with propanol. chemicalbook.com Conversely, it can react with other alcohols in the presence of a catalyst to form different oxalate esters. Diazomethane has been shown to catalyze the transesterification of dialkyl oxalates in the presence of an alcohol. This compound is also an intermediate in the production of diphenyl oxalate via transesterification with phenol (B47542), a process often catalyzed by titanium compounds.

Reaction with Grignard Reagents: Dialkyl oxalates, including this compound, are known to react with Grignard reagents. These reactions can lead to the formation of α-keto esters or, with excess reagent, tertiary alcohols. A patent describes the use of this compound in a reaction with an adamantane-derived Grignard reagent at low temperatures (-70 °C) to synthesize an adamantanone acid compound after workup. mcmaster.ca The reaction of diethyl oxalate with alkyl Grignard reagents is a known method to prepare ethyl 2-oxoalkanoates, which can then be used to synthesize 3-alkylquinoxalin-2(1H)-ones. ontosight.ai

Claisen Condensation: While this compound itself does not have α-hydrogens and cannot form an enolate to act as a nucleophile, its electrophilic carbonyl groups can act as acceptors in mixed Claisen condensations. libretexts.orgubc.cauwindsor.calibretexts.orgopenstax.org In these reactions, an enolizable ester or ketone acts as the nucleophilic donor, attacking the oxalate ester. Diethyl oxalate is a commonly cited example for this type of reaction, and the same principle applies to this compound. libretexts.org

Table 2: Nucleophilic Reactions of this compound and Related Compounds

| Reaction Type | Nucleophile | Product/Intermediate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Monohydrolysis | NaOH(aq) | Monopropyl oxalate | CH3CN, 0-5 °C, 13 min | High (not specified) | rsc.orgrsc.org |

| Synthesis (Esterification) | Propanol | This compound | Oxalic acid, eutectic solvent, 150 °C, 48h | 85 (conversion) | chemicalbook.com |

| Reaction with Grignard Reagent | Adamantyl-MgBr | Adamantanone acid compound | THF, -70 °C | Not specified | mcmaster.ca |

| Transesterification | Phenol | Diphenyl oxalate | Titanium catalyst | Not specified |

Applications of Dipropyl Oxalate in Advanced Organic Synthesis

Role as a Precursor in Complex Molecule Construction

As a precursor, dipropyl oxalate (B1200264) provides a foundational structure that can be elaborated upon to create more complex molecules. It is particularly noted as a starting material for producing other organic compounds, including those with significant biological or industrial relevance. ontosight.ai

Dipropyl oxalate is identified as a precursor for the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Oxalate esters, including this compound, are used to produce N,N′-dialkoxy-N,N′-dialkyl oxamides, which are valuable synthetic intermediates for medicines and agricultural chemicals. google.com The general structure of oxalate esters provides a versatile platform for building molecules that can exhibit biological activity. For instance, derivatives known as oxalamides, synthesized from oxalate esters, have been employed in the creation of biologically active compounds. mdpi.com The synthesis of sulfonylurea herbicides and certain antibiotics also involves intermediates derived from oxalate compounds. guidechem.com

The synthesis of complex natural products often relies on small, versatile building blocks, a role that this compound and its derivatives fulfill effectively. nii.ac.jp Specifically, mono-propyl oxalate, which can be synthesized from this compound through selective monohydrolysis, is a crucial building block. rsc.orgnih.gov These oxalate half-esters are susceptible to radical decarboxylation and deoxygenation, characteristics that have been harnessed in a variety of reactions. rsc.org These reactions can be followed by coupling or addition steps, which are instrumental in the synthesis of complex natural products. rsc.org For example, derivatives of the natural product narciclasine, which has anti-neoplastic properties, have been synthesized using methodologies involving oxalate derivatives. rsc.org

Table 1: this compound as a Precursor in Synthesis

| Application Area | Intermediate/Derivative | Resulting Complex Molecule Type | Research Finding |

|---|---|---|---|

| Pharmaceuticals | N,N′-dialkoxy-N,N′-dimethyl oxamide | Synthetic intermediates for medicines. google.com | This compound can be used as the starting oxalate diester in the reaction. google.com |

| Agrochemicals | Oxalyl chloride | Sulfonylurea herbicides. guidechem.com | This compound can be converted to oxalyl chloride, a key intermediate. guidechem.com |

Pharmaceuticals and Agrochemicals

Utilization in Cross-Coupling Methodologies

Modern organic synthesis heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Oxalate esters have emerged as important partners in these transformations, particularly in photoredox-catalyzed reactions.

A novel and significant application of oxalates is in the photoredox nickel-dual-catalyzed cross-coupling with organic halides to form esters. chinesechemsoc.orgchinesechemsoc.org In this methodology, alkyl oxalates, which can be readily prepared from the corresponding alcohol (like propanol (B110389) for this compound) and oxalyl chloride, serve as radical precursors. nih.gov This process enables the coupling of a wide range of aryl, heteroaryl, and alkyl bromides with the oxalate to yield various esters under mild, visible-light-irradiated conditions. chinesechemsoc.orgchinesechemsoc.org This method has been successfully applied to the synthesis of drug molecules such as Probenecid n-propyl ester and Tamibarotene n-propyl ester from their corresponding aryl bromides, demonstrating the utility of propyl oxalate derivatives in pharmaceutical synthesis. chinesechemsoc.org A key advantage of this technique is its selectivity; it can couple aryl bromides while leaving other halogen substituents like fluoro, chloro, or iodo groups intact for further functionalization. chinesechemsoc.orgchinesechemsoc.org

The cross-coupling of oxalates with organic halides is a powerful tool for the functionalization of aromatic and heteroaromatic systems. chinesechemsoc.org This method allows for the direct introduction of an ester group onto these ring systems, which are common scaffolds in pharmaceuticals and other functional materials. chinesechemsoc.orgchinesechemsoc.org The reaction tolerates a variety of functional groups on the aromatic or heteroaromatic ring, including cyanides, aldehydes, and trifluoromethyl groups. chinesechemsoc.org The ability to functionalize complex molecules is highlighted by the successful late-stage modification of natural products and existing drug molecules containing aryl bromide moieties. chinesechemsoc.org This approach circumvents the often harsh conditions and toxic reagents, like carbon monoxide, required in traditional carbonylation methods. chinesechemsoc.org

Table 2: Cross-Coupling Reactions Involving Propyl Oxalate Derivatives

| Reaction Type | Coupling Partners | Catalyst System | Product Type | Key Feature |

|---|---|---|---|---|

| sp³-sp² Cross-Coupling | Alkyl Oxalate (from Propanol), Aryl Halide | Photoredox Nickel Dual Catalysis | Aryl Propyl Ester | Alcohol activation via oxalate formation for redox-neutral coupling. nih.gov |

| Radical Cross-Coupling | Potassium Hemioxalate (Propyl), Organic Bromide | Ir-photocatalyst, Ni-catalyst | Propyl Esters | Selective coupling of alkoxycarbonyl radical under mild, visible-light conditions. chinesechemsoc.orgchinesechemsoc.org |

Selective Coupling of Organic Halides and Oxalates

Contributions to Polymer and Material Science

This compound is also a contributor to the fields of polymer and material science, where it is used as a monomer or building block. ontosight.aibldpharm.com

A notable application is in the synthesis of polyoxamates. Di-n-propyl oxalate is listed as a suitable oxalate ester for condensation polymerization with a diamine directly within a polyether polyol. google.com This process results in the formation of polyoxamate/polyols, which are characterized by viscosities ranging from 1,500 to 15,000 cps. These resulting polymers are particularly useful in the manufacturing of urethane (B1682113) elastomers and high-resilience foams. google.com The rapid precipitation of the oxalate ester reaction product during polymerization is a key feature of this process. google.com Beyond polymers, this compound is also listed for use as a chelating agent and a plasticizer in cosmetic formulations. nih.govthegoodscentscompany.com

Table 3: Applications of this compound in Material Science

| Field | Process | Role of this compound | End Product/Application | Source |

|---|---|---|---|---|

| Polymer Science | Condensation Polymerization | Monomer (Oxalate Ester) | Polyoxamate/polyols | google.com |

| Material Science | Manufacturing | Intermediate for Polyoxamates | Urethane elastomers, high-resilience foams | google.com |

Role in Supramolecular Assemblies and Crystal Engineering (as an oxalate derivative)

As a derivative of oxalic acid, this compound is part of a class of compounds that play a significant role in the fields of supramolecular chemistry and crystal engineering. The core oxalate structure is a versatile building block for constructing complex, ordered molecular architectures. The ability of oxalate derivatives to participate in non-covalent interactions, particularly hydrogen bonding, is central to their utility in designing and creating novel supramolecular assemblies. nih.gov

Carboxylic acids and their derivatives are of great interest in crystal engineering due to their capacity to form robust hydrogen-bonding networks, which dictate the assembly of molecules into specific one-, two-, or three-dimensional topologies. nih.gov The oxalate ion, being a simple dicarboxylate, can act as a hydrogen bond acceptor, while related species like oxalic acid and hydrogen oxalate anions can act as both donors and acceptors. nih.gov This allows for the formation of intricate and predictable patterns in the solid state. For example, studies have shown that oxalate dianions and neutral oxalic acid molecules can co-exist within the same crystal lattice, linked by strong O-H···O and N-H···O hydrogen bonds to form supramolecular chains. iucr.orgresearchgate.net

The oxalamide moiety, which is structurally related to the oxalate ester, is another key functional group in crystal engineering. mdpi.com Oxalamides are self-complementary, capable of both donating and accepting two hydrogen bonds, which leads to persistent and predictable self-assembly behaviors. mdpi.comresearchgate.net This property is exploited to create stable hydrogen-bonded motifs with applications in materials science and the development of organic gelators. mdpi.com

Table 2: Supramolecular Structures and Interactions Involving Oxalate Derivatives

| Supramolecular Assembly | Key Oxalate Derivative | Primary Interaction Type | Resulting Topology |

|---|---|---|---|

| Molecular Salt Crystal | Oxalate dianion, Oxalic acid iucr.orgresearchgate.net | Hydrogen Bonding (O-H···O, N-H···O) | Supramolecular Chains iucr.orgresearchgate.net |

| Oxalamide Crystal Packing | N,N'-dialkyloxamides mdpi.comresearchgate.net | Hydrogen Bonding (N-H···O) | Hydrogen-bonded motifs mdpi.comresearchgate.net |

| Lanthanide-Organic Framework | Oxalate ligand acs.org | Coordination Bonds, Hydrogen Bonding | 3D Open Frameworks acs.org |

Advanced Analytical Characterization Techniques for Dipropyl Oxalate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of dipropyl oxalate (B1200264) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For dipropyl oxalate, both 1H and 13C NMR provide definitive structural information. While specific experimental data for this compound is not widely published, the expected chemical shifts can be accurately predicted based on its structure and data from analogous dialkyl oxalates. mdpi.com

In 1H NMR, the symmetry of the this compound molecule results in three distinct signals corresponding to the propyl chain's methylene (B1212753) and methyl protons. The 13C NMR spectrum is expected to show four unique signals, one for the carbonyl carbon and three for the carbons of the propyl group. mdpi.com

Predicted 1H NMR Spectral Data for this compound in CDCl3

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-CH2- | ~4.21 | Triplet (t) | 4H |

| -CH2- | ~1.75 | Sextet | 4H |

| -CH3 | ~1.00 | Triplet (t) | 6H |

Predicted 13C NMR Spectral Data for this compound in CDCl3

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~158 |

| -O-CH2- | ~68 |

| -CH2- | ~22 |

| -CH3 | ~10 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the functional groups within a molecule. The IR spectrum of this compound is well-documented and shows characteristic absorption bands that confirm its structure. nist.gov The most prominent feature is the very strong absorption from the C=O (carbonyl) stretching vibration, typical for esters. The C-O single bond stretching and C-H stretching of the alkyl chains are also clearly identifiable. nist.gov

Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Vibrational Assignment |

| ~2970 | Strong | C-H Asymmetric Stretch (Alkyl) |

| ~2880 | Medium | C-H Symmetric Stretch (Alkyl) |

| ~1750 | Very Strong | C=O Antisymmetric Stretch (Ester) |

| ~1320 | Strong | CH2 Wagging |

| ~1180 | Very Strong | C-O Stretch |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which provides further structural confirmation. The nominal molecular weight of this compound (C8H14O4) is 174.19 g/mol. nih.gov In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, and the resulting charged fragments are analyzed. nih.gov

The fragmentation of dialkyl oxalates typically involves characteristic cleavage patterns. The molecular ion peak [M]+ at m/z 174 would be expected. Common fragmentation pathways include the loss of an alkoxy group (-OCH2CH2CH3) or a propyl group (-CH2CH2CH3). The base peak in the spectrum is often the propyl cation. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity |

| 174 | [C8H14O4]+ | Molecular Ion |

| 129 | [M - OC3H7]+ | Loss of propoxy group |

| 115 | [M - OCH2CH2CH3]+ | Loss of propoxy radical |

| 87 | [COOC3H7]+ | Propoxycarbonyl cation |

| 43 | [C3H7]+ | Propyl cation (likely base peak) |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for performing quantitative analysis to determine its concentration in a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of oxalate esters. mdpi.com For compounds like this compound, reversed-phase HPLC is commonly employed. While specific methods for this compound are not widely detailed, methods for analogous compounds like diisopropyl oxalate are directly applicable. nih.gov These methods typically use a C18 or a specialized reverse-phase column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.govnih.gov Detection is often performed using a UV detector, as the oxalate functional group has a UV absorbance maximum around 210-220 nm. mdpi.comnih.gov

Representative HPLC Conditions for Dialkyl Oxalate Analysis

| Parameter | Condition |

| Column | Reversed-Phase (e.g., C18, Newcrom R1) |

| Mobile Phase | Acetonitrile / Water with acid modifier (e.g., Phosphoric Acid) |

| Detection | UV at ~210 nm |

| Flow Rate | ~1.0 mL/min |

Gas Chromatography (GC)

Gas Chromatography (GC) is a highly effective technique for analyzing volatile compounds like this compound. The method is used to assess the purity and to quantify the compound in reaction mixtures. chemicalbook.com The NIST Chemistry WebBook confirms the availability of GC data for this compound. nist.govnist.gov A typical GC analysis involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. An HP-5MS column, a common non-polar column, has been successfully used for this purpose. chemicalbook.com GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. annlabmed.org

Published GC Conditions for this compound Analysis. chemicalbook.com

| Parameter | Condition |

| Column | HP-5MS |

| Column Temperature | 140 °C (Isothermal) |

| Injector Temperature | 320 °C |

| Detector Temperature | 320 °C |

| Carrier Gas | Helium or Nitrogen |

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives like N,N'-Dipropyloxamide)

The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the macroscopic properties of a material. For derivatives of this compound, such as N,N'-dipropyloxamide, X-ray crystallography stands as the definitive technique for elucidating its solid-state structure. This method provides detailed insights into molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides unambiguous information about the internal lattice of crystalline substances. researchgate.net By irradiating a single crystal with X-rays, a diffraction pattern is generated, which, upon analysis, reveals the precise location of each atom within the unit cell—the fundamental repeating unit of the crystal. researchgate.netrsc.org

For N,N'-dipropyloxamide, crystals suitable for SC-XRD analysis have been obtained through the slow evaporation of a methanol (B129727) solution. mdpi.comscielo.org.mx The structural determination reveals that the oxalamide core of the molecule is planar. researchgate.net A key conformational feature is the antiperiplanar arrangement, where the n-propyl chains are positioned on opposite sides of this central planar unit. mdpi.comscielo.org.mx This conformation is a minimum in the potential energy surface for N,N'-disubstituted oxalamides. researchgate.net

The analysis provides precise bond lengths and angles. For instance, in N,N'-dipropyloxamide, the C-C bond within the oxalamide core, the C=O double bond, and the C-N single bond have lengths that are consistent with theoretical and previously reported values for similar compounds. researchgate.net The planarity of the oxalamide unit is confirmed by the torsion angles. researchgate.net The detailed data obtained from single crystal XRD is foundational for understanding the molecule's behavior and interactions in the solid state. mdpi.comscielo.org.mx

Table 1: Crystal Data and Structure Refinement for N,N'-Dipropyloxamide

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₁₆N₂O₂ |

| Formula weight | 172.23 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.3879(4) |

| b (Å) | 5.0938(2) |

| c (Å) | 10.5181(4) |

| β (°) | 109.239(2) |

| Volume (ų) | 474.52(3) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.205 |

Data sourced from Molbank, 2024. scielo.org.mx

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. aps.org In the crystal structure of N,N'-dipropyloxamide, the most significant of these are hydrogen bonds. mdpi.comscielo.org.mx The oxalamide moiety is an excellent participant in hydrogen bonding, as it possesses both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen atoms). mdpi.com

The dominant interaction observed in the crystal packing of N,N'-dipropyloxamide is the intermolecular N–H···O hydrogen bond. mdpi.comscielo.org.mx Neighboring molecules, with their oxalamide cores lying on the same plane, interact through these hydrogen bonds to form a characteristic supramolecular motif known as an R²₂(10) ring. scielo.org.mx These motifs link the molecules into chains that propagate along the b-axis of the crystal. researchgate.netscielo.org.mx This self-assembly behavior is typical for N,N'-dialkyloxamides and is a critical factor in their crystal engineering applications. mdpi.comscielo.org.mx

Table 2: Hydrogen Bond Geometry in N,N'-Dipropyloxamide

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N1–H1···O1ⁱ | 0.86 | 2.11 | 2.9644(9) | 172 |

Symmetry codes: (i) x, -y+3/2, z-1/2. Data sourced from Molbank, 2024. scielo.org.mx

Environmental Fate and Safety Research in the Context of Oxalate Compounds

Degradation Pathways and Environmental Persistence

The environmental fate of oxalate (B1200264) esters like dipropyl oxalate is determined by their susceptibility to both biological and non-biological degradation processes. Research into related oxalate compounds, particularly oxalate polyesters and salts, provides insight into the likely pathways for its breakdown in the environment. The ester linkages are primary sites for transformation, leading to the formation of oxalic acid and the corresponding alcohol.

The biodegradation of oxalate compounds is largely driven by microbial activity in soil and aquatic environments. Many microorganisms, including bacteria and fungi, can utilize oxalates as a carbon source. nih.gov

Fungi, for instance, are known to produce oxalic acid, which plays a role in weathering minerals and decaying wood. cdnsciencepub.com They can also form calcium oxalate crystals, which can act as a reservoir of calcium in the ecosystem. cdnsciencepub.comresearchgate.net The degradation of these crystals, often by oxalotrophic bacteria, can lead to the formation of calcium carbonate. researchgate.net

Studies on the biodegradation of poly(isosorbide-co-diol oxalate) (PISOX) copolyesters show that the rate-determining step in their breakdown is the hydrolysis of the ester bonds. researchgate.net This initial hydrolysis, which can be non-enzymatic, breaks the polymer into smaller, more bioavailable molecules (monomers and oligomers) that can then be mineralized by microorganisms. researchgate.netnih.gov Research has demonstrated that some PISOX copolyesters can achieve over 80% mineralization within 180 days in a soil environment, a rate faster than that of cellulose (B213188). researchgate.netnih.govacs.org The structure of the alcohol component can influence the degradation rate; for example, copolyesters with linear co-diols hydrolyzed completely within 180 days at 25°C. researchgate.net

Specific bacteria are known to break down oxalates. For example, a biological degradation process using aerobic, motile, non-aggregating bacteria has been developed to break down sodium oxalate in alkaline industrial waste streams, converting it to carbon dioxide. aqw.com.au The efficiency of oxalate degradation by probiotic bacteria like Oxalobacter formigenes and Lactobacillus acidophilus can be influenced by environmental factors such as pH and the presence of other nutrients. nih.gov

Table 1: Factors Influencing Biotic Degradation of Oxalate Compounds

| Factor | Influence on Degradation | Context/Organism | Source(s) |

|---|---|---|---|

| Microbial Presence | Essential for mineralization of hydrolysis products. | General, PISOX Copolyesters | researchgate.netnih.gov |

| pH | Affects microbial growth and enzyme activity. | O. formigenes, L. acidophilus | nih.gov |

| Nutrient Availability | Can enhance degradation rates. | Probiotic Bacteria | nih.gov |

| Ester Bond Type | Susceptibility to hydrolysis is key. | PISOX Copolyesters | researchgate.netacs.org |

Abiotic processes, primarily hydrolysis and photodegradation, are significant in the initial breakdown of oxalate esters in the environment.

Hydrolysis Hydrolysis is a chemical reaction where a water molecule cleaves one or more chemical bonds. For this compound, hydrolysis would break the ester bonds to yield propanol (B110389) and oxalic acid or its monoester. This process is a key non-enzymatic step that precedes and facilitates biodegradation. researchgate.netnih.gov Studies on the selective monohydrolysis of various dialkyl oxalates, including this compound, show that the reaction can be readily achieved in aqueous solutions, often with a base and a co-solvent. rsc.orgrsc.orgresearchgate.net The rate of hydrolysis can be influenced by the structure of the alkyl group; bulkier groups may be more resistant to hydrolysis. rsc.orgrsc.org The reaction conditions, such as the choice of co-solvent (e.g., acetonitrile (B52724) or tetrahydrofuran), can also affect the yield of the hydrolysis products. rsc.orgacs.org

Photodegradation Photodegradation involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. While direct data on this compound is scarce, studies on related compounds suggest it may be susceptible to photolysis. The photodegradation of oxalic acid, a potential hydrolysis product, can occur in the presence of uranyl salts. chemicalbook.in Furthermore, the degradation of certain pesticides and other organic contaminants can be enhanced in the presence of iron oxides (like goethite) and oxalate under UV light, a process known as the photo-Fenton reaction. acs.org This system generates highly reactive hydroxyl radicals that can break down complex organic molecules. acs.org The presence of dissolved organic matter and mineral surfaces in natural waters can also influence the photochemical transformation of contaminants. researchgate.net

Table 2: Key Abiotic Transformation Processes for Oxalate Esters

| Process | Description | Influencing Factors | Potential Products | Source(s) |

|---|---|---|---|---|

| Hydrolysis | Cleavage of ester bonds by water. | pH, temperature, co-solvents, structure of the alkyl group. | Propanol, Monopropyl oxalate, Oxalic acid | rsc.orgrsc.orgresearchgate.net |

| Photodegradation | Breakdown by UV radiation. | Presence of photosensitizers (e.g., iron oxides, uranyl salts). | Carbon dioxide, simpler organic fragments. | chemicalbook.inacs.org |

Biotic Degradation Mechanisms

Laboratory Safety and Handling Protocols

Proper handling of this compound in a laboratory setting is crucial to ensure personnel safety. While specific hazard data for this compound is limited, with one source reporting it as not meeting GHS hazard criteria, safety protocols should be based on best practices for handling chemical esters and related oxalate compounds. nih.gov

Personal Protective Equipment (PPE) A fundamental aspect of laboratory safety is the consistent use of appropriate PPE.

Eye Protection : Safety glasses with side shields or chemical splash goggles should be worn at all times to prevent eye contact. ontariobee.com

Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) are necessary to prevent skin contact. ontariobee.com

Body Protection : A laboratory coat or protective clothing should be worn to protect the skin. nj.gov In situations with a risk of splashing, additional protection like a face shield and apron may be required.

Handling and Storage

Ventilation : All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors. ontariobee.com

Hygiene Practices : Avoid eating, drinking, or smoking in areas where chemicals are handled. nj.gov Hands should be washed thoroughly after handling the compound. ontariobee.com

Storage : this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. ontariobee.com It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. ontariobee.comnj.gov

Spill Management : In case of a spill, the area should be evacuated. Spills should be contained and absorbed with an inert material (e.g., sand or diatomaceous earth) and placed in a suitable container for disposal. carlroth.com Drains should be protected to prevent environmental release. carlroth.com

Emergency Procedures

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. ontariobee.com

Skin Contact : Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. ontariobee.com

Inhalation : Move the individual to fresh air. If breathing is difficult or symptoms develop, seek medical attention.

Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Table 3: Summary of Laboratory Safety Protocols for this compound

| Protocol Category | Specific Recommendation | Rationale | Source(s) |

|---|---|---|---|

| PPE | Safety goggles, chemical-resistant gloves, lab coat. | Protect eyes, skin, and clothing from contact. | ontariobee.com |

| Handling | Use in a chemical fume hood. | Minimize inhalation exposure. | ontariobee.com |

| Storage | Cool, dry, well-ventilated area away from incompatibles. | Ensure stability and prevent hazardous reactions. | ontariobee.comnj.gov |

| Spills | Absorb with inert material and containerize for disposal. | Prevent exposure and environmental contamination. | carlroth.com |

| First Aid | Flush affected area with water, move to fresh air, seek medical attention. | Mitigate potential health effects from exposure. | ontariobee.com |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Alkenyl succinic anhydride |

| Alkyl ketene (B1206846) dimer |

| Calcium carbonate |

| Calcium oxalate |

| Carbon dioxide |

| Cellulose |

| Diethyl oxalate |

| Dimethyl oxalate |

| Diphenyl oxalate |

| This compound |

| DPD Oxalate |

| Monopropyl oxalate |

| Oxalic acid |

| Poly(isosorbide-co-diol oxalate) |

| Propanol |

| Sodium oxalate |

| Tetrahydrofuran (B95107) |

Q & A

Q. What are the standard methods for synthesizing dipropyl oxalate, and how can its purity be validated?

this compound is typically synthesized via esterification of oxalic acid with propanol, catalyzed by concentrated sulfuric acid or other acid catalysts. Key steps include refluxing the reactants under controlled temperature (60–80°C) and isolating the product via vacuum distillation (boiling point: 211°C) . Purity validation involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify residual reactants and byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Karl Fischer titration determines water content .

Q. How does this compound function as a chelating agent in experimental systems?

this compound binds metal ions (e.g., Fe³⁺, Cu²⁺) through its oxalate moiety, preventing metal-catalyzed side reactions in organic syntheses or polymer stabilization studies. Researchers quantify chelation efficiency using UV-Vis spectroscopy with metallochromic indicators (e.g., Eriochrome Black T) or inductively coupled plasma mass spectrometry (ICP-MS) to measure free ion concentrations .

Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?

- Chromatography : GC or HPLC with polar columns (e.g., DB-WAX) separates this compound from esters or solvents.

- Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups.

- Mass Spectrometry : Electron ionization (EI-MS) detects fragmentation patterns to confirm molecular weight (C₈H₁₄O₄, MW: 174.2 g/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during this compound synthesis?

Advanced optimization employs design of experiments (DoE) to evaluate factors like catalyst concentration, molar ratio of reactants, and reaction time. Response surface methodology (RSM) models predict yield maxima while minimizing side products (e.g., monoester derivatives). Real-time monitoring via inline FTIR or Raman spectroscopy enables dynamic adjustments .

Q. What are the challenges in detecting this compound degradation products, and how can they be addressed?

Degradation products (e.g., oxalic acid, propanol) may interfere with analyses due to their volatility or polarity. Hyphenated techniques like GC-MS or LC-QTOF-MS enhance detection sensitivity. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict degradation kinetics under storage conditions .

Q. How do conflicting data on this compound’s reactivity with transition metals arise, and how can they be resolved?

Contradictions often stem from impurities in reagents or variations in solvent polarity. Systematic studies using standardized reagents (≥99% purity) and controlled atmospheres (e.g., inert gas) reduce variability. X-ray photoelectron spectroscopy (XPS) or electron paramagnetic resonance (EPR) can elucidate metal coordination mechanisms .

Q. What protocols ensure safe handling of this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis or high-temperature applications.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Chronic exposure risks (e.g., skin irritation) require regular workplace air monitoring via OSHA-approved methods .

Q. How can researchers design reproducible experiments involving this compound as a solvent or chelator?

Reproducibility hinges on documenting:

- Solvent Purity : Batch-specific GC/HPLC data.

- Environmental Controls : Temperature, humidity, and light exposure.

- Reference Standards : Include internal standards (e.g., dipropyl maleate) in chromatographic analyses. Collaborative studies across labs validate methodological robustness .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.